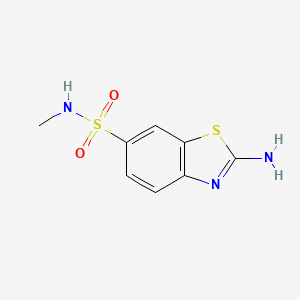

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXPTOZAIEGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406078 | |

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-53-6 | |

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenated Aniline Cyclization Route

This method involves constructing the benzothiazole core from halogenated aniline precursors, followed by sulfonamide functionalization.

Reaction Steps and Conditions

- Cyclization :

- Sulfonamide Introduction :

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

- Purity : >95% confirmed via HPLC.

- Characterization :

- ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10.2–10.8 ppm.

- HRMS : [M+H]⁺ at m/z 273.0425.

N-Methylation Followed by Sulfonation

This two-step approach modifies preformed benzothiazole derivatives.

Methylation of 2-Aminobenzothiazole

- Reagents : Methyl iodide or dimethyl sulfate in NaOH/K₂CO₃.

- Solvent : Ethanol or DMF.

- Conditions : Reflux (80°C, 6–8 hours).

Sulfonation Using Chlorosulfonic Acid

- Reagents : Chlorosulfonic acid in dichloromethane.

- Conditions : 0–5°C, gradual addition to prevent overheating.

- Workup : Neutralization with NaHCO₃, extraction, and crystallization.

Table 1: Key Parameters for N-Methylation/Sulfonation

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Methylation | CH₃I, NaOH, Ethanol | 70% | 90% |

| Sulfonation | ClSO₃H, DCM, 0–5°C | 65% | 92% |

| Purification | Recrystallization (EtOH) | – | >95% |

Industrial Continuous Flow Synthesis

Optimized for large-scale production, this method improves reaction control and efficiency.

Process Overview

Advantages

- Yield Increase : 85–90% due to precise temperature/residence time control.

- Purification : Integrated nanofiltration reduces solvent waste.

Microwave-Assisted Synthesis

Reduces reaction times and enhances yields through dielectric heating.

Oxidative Conversion of Thiol Intermediates

Adapted from benzothiazole sulfonamide patents, this method uses oxidation to install the sulfonamide group.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Halogenated Aniline | 60–75% | Moderate | Moderate |

| N-Methylation/Sulfonation | 65–70% | High | Low |

| Flow Synthesis | 85–90% | Industrial | High |

| Microwave-Assisted | 78% | Lab-scale | Moderate |

| Oxidative | 80–85% | Moderate | High |

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.

Biology

Research has focused on the compound's potential as an enzyme inhibitor. It has been shown to interact with biological macromolecules, making it a valuable tool in biochemical assays.

Medicine

The compound has been explored for its antimicrobial , antifungal , and anticancer properties:

- Antimicrobial Activity : It demonstrates notable effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) highlighting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

- Antifungal Activity : The compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with specific MIC values indicating its potential in treating fungal infections.

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments and as a corrosion inhibitor due to its chemical stability and reactivity.

Antimicrobial Efficacy

In vitro studies have demonstrated that the compound exhibits bacteriostatic and bactericidal properties against various strains of bacteria, suggesting its potential for developing new antibiotics.

Anti-tubercular Activity

Research indicates that derivatives of this compound have shown promising results in inhibiting Mycobacterium tuberculosis, leading to further exploration for new anti-tubercular agents.

Carbonic Anhydrase Inhibition

Studies have investigated the ability of this compound to inhibit carbonic anhydrase isoforms, which is relevant for therapeutic applications in conditions like glaucoma and edema. Specific binding affinities have been noted, suggesting potential for isoform-selective inhibition.

Mecanismo De Acción

The mechanism of action of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound may also interfere with cellular pathways by interacting with DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-Aminobenzothiazole: Shares the benzothiazole core but lacks the N-methyl and sulfonamide groups.

2-Amino-6-methylbenzothiazole: Similar structure with a methyl group at the 6-position instead of the sulfonamide group.

2-Amino-1,3-benzothiazole-6-carboxamide: Contains a carboxamide group at the 6-position instead of the sulfonamide group.

Uniqueness: 2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H7N3O2S2

- CAS Number : 18101-53-6

- Molecular Weight : 215.27 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

2. Anticancer Activity

The compound has shown promising anticancer activity in various studies. For instance, it has been evaluated in vitro against cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| MCF-7 | 225 | S phase accumulation | Yes |

| A-431 | <100 | G1 phase arrest | Yes |

The results indicate that higher concentrations lead to significant decreases in cell viability and morphological changes consistent with apoptosis .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to active sites or modifying enzyme structures.

- Cellular Interaction : The compound may disrupt cellular processes such as cytoskeleton formation and intracellular signaling pathways, affecting cell division and survival .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity against multiple pathogens, confirming its potential as an alternative treatment for resistant infections.

- Cancer Cell Line Study : Another study focused on the cytotoxic effects on MCF-7 cells, demonstrating significant apoptosis induction at low concentrations.

- Inflammation Model Study : In vivo studies have shown that the compound can reduce inflammation markers in animal models, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves starting with halogenated aniline derivatives (e.g., 6-fluoro-7-chloroaniline), followed by cyclization with thiourea derivatives to form the benzothiazole core. Sulfonamide introduction is achieved via nucleophilic substitution using methylamine and sulfonyl chloride intermediates. Ethanol or DMF is typically used as a solvent, with reflux conditions (70–90°C) and catalytic bases like triethylamine. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio for amine-sulfonyl coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Benzothiazole formation | Thiourea, HCl, reflux | 60–75% |

| Sulfonamide coupling | Methylamine, sulfonyl chloride, Et₃N | 45–65% |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvent) to verify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10.2–10.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.0425). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) using spectrophotometric methods (IC₅₀ determination at 405 nm).

- Antimicrobial testing via microdilution (MIC values against E. coli and S. aureus).

- Cytotoxicity assays (MTT protocol on HEK-293 or HeLa cells). Dose ranges: 10–100 μM, 24–48 h incubation .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced activity?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase PDB: 2ZEJ). Focus on binding interactions:

- Sulfonamide oxygen with catalytic residues (Asp349, Arg439).

- Benzothiazole NH forming hydrogen bonds with Glu304.

Scaffold modifications (e.g., fluorination at position 6) are modeled to improve binding affinity. Validate predictions with MD simulations (GROMACS) to assess stability over 50 ns .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigate via:

- Explicit solvent modeling in docking.

- Ensemble docking with multiple receptor conformations.

- Free energy perturbation (FEP) to quantify binding energy differences. Experimental validation under standardized conditions (pH 7.4, 37°C) is critical .

Q. How can reaction engineering improve scalability of the synthesis?

- Methodological Answer : Adopt flow chemistry (microreactors) for precise temperature/residence time control during cyclization. Membrane separation (nanofiltration) enhances sulfonamide intermediate purification. Optimize via Design of Experiments (DoE) to identify critical factors (e.g., pressure, catalyst loading). Computational tools like Aspen Plus simulate mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.